Ramatroban

概要

説明

準備方法

ラマトロバンの合成は、テトラヒドロカルバゾール部分を含むコア構造の調製から始まり、いくつかの段階を踏みます。合成経路は、通常、以下の手順が含まれます。

テトラヒドロカルバゾールコアの形成: この手順では、適切な前駆体の環化により、テトラヒドロカルバゾール構造が形成されます。

フルオロフェニルスルホニル基の導入: フルオロフェニルスルホニル基は、スルホニル化反応によって導入されます。

プロパン酸部分の形成:

ラマトロバンの工業的生産方法では、通常、高収率と高純度を確保するために、これらの合成経路を最適化します。 これには、精製と品質管理のために、高速液体クロマトグラフィー(HPLC)を使用することが含まれます .

化学反応の分析

ラマトロバンは、以下の反応を含むさまざまな化学反応を起こします。

酸化: ラマトロバンは、特定の条件下で酸化されて、対応するスルホキシドとスルホンを形成できます。

還元: 還元反応によって、ラマトロバンは、対応するアミンとアルコールに変換できます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ラマトロバンは、さまざまな科学研究に幅広く応用されています。

科学的研究の応用

Cardiovascular Applications

Ramatroban was initially developed for its ability to inhibit platelet aggregation and smooth muscle contraction, making it a candidate for treating cardiovascular diseases. It has shown efficacy in various conditions:

- Platelet Aggregation : this compound inhibits platelet aggregation induced by thromboxane A2, which is critical in preventing thrombotic events such as myocardial infarctions and strokes .

- Smooth Muscle Contraction : The compound has been demonstrated to relax smooth muscle, potentially alleviating conditions like hypertension and angina .

Allergy Treatment

In the realm of allergic rhinitis, this compound has been recognized for its ability to alleviate symptoms associated with both seasonal and perennial allergies. It acts by blocking the effects of prostaglandin D2, which is involved in allergic responses .

Respiratory Disorders

This compound's role in respiratory health has garnered attention, particularly in managing conditions characterized by airway inflammation:

- Asthma : By antagonizing DP2 receptors, this compound can reduce eosinophilic inflammation in asthma patients, contributing to improved respiratory function .

- Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest that this compound may help manage symptoms related to COPD through its immunomodulatory effects .

COVID-19 Management

Recent studies have highlighted this compound's potential as a treatment for COVID-19:

- Case Studies : A series of cases reported significant improvement in dyspnea and hypoxemia in patients treated with this compound during acute respiratory distress caused by COVID-19. Patients exhibited rapid relief within hours of administration .

- Mechanism of Action : this compound is thought to mitigate thromboinflammation associated with COVID-19 by blocking the deleterious effects of thromboxane A2 and prostaglandin D2, thus improving pulmonary function and reducing vascular permeability .

Table 1: Summary of this compound Applications

Case Study 1: COVID-19 Patient Response

A 70-year-old male patient with severe COVID-19 pneumonia received this compound at a dose of 75 mg twice daily. Within hours, he experienced significant relief from respiratory distress, with oxygen saturation improving from 80% to 96% after five days of treatment .

Case Study 2: Asthma Management

In a clinical trial involving asthmatic patients, those treated with this compound showed a marked reduction in eosinophilic inflammation compared to controls. This suggests that this compound may serve as an effective adjunct therapy for asthma management .

作用機序

ラマトロバンは、トロンボキサン受容体とDP2受容体を拮抗することでその効果を発揮します。 これらの受容体をブロックすることにより、ラマトロバンは、プロスタグランジンD2とトロンボキサンA2の炎症促進作用と血栓症促進作用を抑制します . この機序は、炎症と血栓症が重要な役割を果たす喘息や冠動脈疾患などの疾患において特に有益です .

類似化合物との比較

ラマトロバンは、トロンボキサンとDP2受容体に対する二重拮抗作用が特徴です。類似化合物には、以下のようなものがあります。

SQ 29,548: 血小板凝集と気道平滑筋収縮に対する効果で知られる、選択的なトロンボキサン受容体拮抗薬です.

ジクロフェナク: トロンボキサン受容体拮抗作用も示す、非ステロイド系抗炎症薬(NSAID)です.

L-670596: 同様の薬理学的特性を持つ別のトロンボキサン受容体拮抗薬です.

これらの化合物と比較して、ラマトロバンのトロンボキサンとDP2受容体の両方に対する二重作用は、炎症と血栓症の両方が関与する疾患の治療に特に効果的です .

生物活性

Ramatroban is a dual antagonist of the thromboxane A2 (TP) and prostaglandin D2 (DP2) receptors, demonstrating significant biological activity that has garnered attention in various therapeutic contexts, particularly in respiratory diseases, inflammation, and immunological responses. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Thromboxane A2 Receptor Antagonism

- This compound inhibits TP receptors, which play a critical role in platelet aggregation and vasoconstriction. By blocking these receptors, this compound reduces thrombus formation and promotes vasodilation, contributing to improved blood flow and reduced cardiovascular risks .

Prostaglandin D2 Receptor Antagonism

- The compound also antagonizes DP2 receptors, which are involved in mediating allergic responses and inflammation. Inhibition of DP2 signaling can enhance immune responses by promoting the activity of T-helper cells and reducing the suppressive effects on innate immunity .

Therapeutic Applications

This compound's biological activities position it as a potential therapeutic agent in various conditions:

- COVID-19 Treatment

- Allergic Rhinitis

- Cardiovascular Health

Case Series on COVID-19 Patients

A small case series involving four patients with severe COVID-19 demonstrated significant improvements after treatment with this compound:

- Patient 1 : Initially presented with hypoxemia (SpO2 82–84%). After starting this compound (75 mg twice daily), there was an increase in SpO2 to 90% within 36 hours, with complete resolution of respiratory symptoms over five days .

- Patient 2 : A 22-year-old female experienced rapid improvement in respiratory distress within hours of administration, leading to complete recovery after five days of treatment .

- Patient 3 : A 70-year-old male with a history of diabetes showed improved oxygen saturation from 80% to 96% after five days of treatment with this compound .

Efficacy Against Platelet Activation

Research indicates that this compound effectively reduces platelet activation in patients with genetic variants associated with increased thromboxane receptor activity. This suggests its potential utility in managing conditions characterized by excessive platelet aggregation .

Comparative Studies

In comparative studies against other thromboxane antagonists, this compound has shown a more pronounced effect on reducing calcium mobilization in platelets, indicating a stronger inhibition of TP receptor-mediated signaling pathways .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Thromboxane A2 Antagonism | Inhibits TP receptor signaling | Reduces thrombosis and improves vascular health |

| Prostaglandin D2 Antagonism | Blocks DP2 receptor signaling | Enhances immune response; reduces allergic symptoms |

| Respiratory Improvement | Reduces inflammation; promotes vasorelaxation | Potential treatment for COVID-19 and other respiratory conditions |

| Cardiovascular Protection | Improves endothelial function | Prevents myocardial infarction; inhibits neointimal formation |

特性

IUPAC Name |

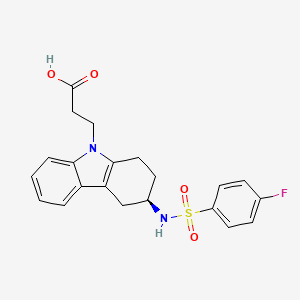

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXDSHIEDAPSSA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046685 | |

| Record name | Ramatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116649-85-5 | |

| Record name | Ramatroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116649-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramatroban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramatroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ramatroban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMATROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。